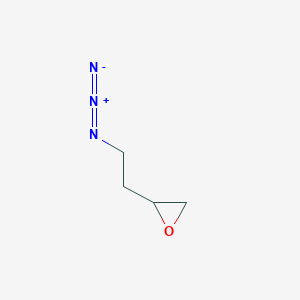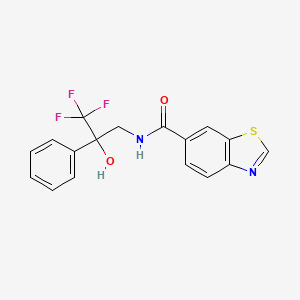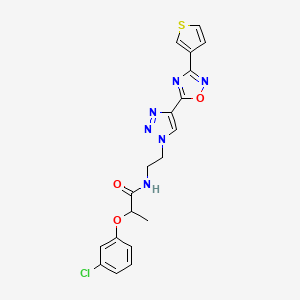
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide is a complex organic compound featuring multiple functional groups including furan, tetrahydroquinoline, and naphthamide. These functional groups suggest potential chemical versatility and application in various fields such as medicinal chemistry, material science, and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide typically involves multi-step organic reactions, starting from readily available precursors. Key steps might include:
Formation of Tetrahydroquinoline Core: This can be achieved via Pictet-Spengler reaction where an aniline derivative reacts with an aldehyde to form a tetrahydroquinoline.
Acylation with Furan-2-carbonyl Chloride: Introduction of the furan-2-carbonyl group onto the tetrahydroquinoline via acylation.
Formation of Naphthamide Moiety: This could involve a coupling reaction where the intermediate product is reacted with 2-naphthamide under specific conditions.
Industrial Production Methods
Industrial-scale synthesis would require optimization for higher yield and purity. This might involve continuous flow chemistry techniques to ensure consistent reaction conditions and efficient handling of potentially reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation at the furan ring or tetrahydroquinoline, leading to various oxidative products.
Reduction: Hydrogenation could reduce the furan ring to a dihydrofuran or further to a tetrahydrofuran.
Substitution: Halogenation or nitration could be performed on the aromatic naphthalene ring, leading to derivatives with potentially enhanced properties.
Common Reagents and Conditions
Oxidation: Use of reagents like KMnO4, CrO3, or PCC.
Reduction: Catalytic hydrogenation using Pd/C or LiAlH4.
Substitution: Employing halogenating agents like NBS or nitrating mixture (HNO3/H2SO4).
Major Products
These reactions would yield various derivatives:
Oxidative products might include quinones or other oxygenated aromatics.
Reduction would lead to more saturated cyclic structures.
Substitution products could result in halogenated or nitrated naphthamide derivatives.
Scientific Research Applications
Chemistry
This compound could serve as a building block for the synthesis of more complex molecules, providing a platform for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Medicine
Derivatives might exhibit pharmacological activity, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
The compound’s structural motifs may find use in materials science, such as in the development of organic semiconductors or as a precursor to functional materials with specific electronic properties.
Mechanism of Action
Molecular Targets and Pathways
The compound’s biological activity would depend on its interaction with specific molecular targets. For instance, the tetrahydroquinoline moiety might interact with protein kinases, while the naphthamide part could bind to DNA or RNA, influencing transcription and translation pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: Shares the tetrahydroquinoline core but lacks the additional functional groups.
Furan-2-carboxylic acid derivatives: Contain the furan moiety but differ significantly in the rest of the structure.
2-Naphthamide derivatives: Share the naphthamide group but may have different substitutions affecting their properties.
Highlighting Uniqueness
The combination of furan, tetrahydroquinoline, and naphthamide in a single molecule makes N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide unique, providing a versatile platform for diverse applications and chemical transformations. The interplay between these groups may lead to novel properties and reactivities not seen in simpler analogs.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c28-24(20-10-9-17-5-1-2-6-18(17)15-20)26-21-11-12-22-19(16-21)7-3-13-27(22)25(29)23-8-4-14-30-23/h1-2,4-6,8-12,14-16H,3,7,13H2,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXYPKITLILJHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)N(C1)C(=O)C5=CC=CO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2405405.png)

![N-(3-methoxyphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2405410.png)
![N-(2-ethoxyphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B2405411.png)


![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2405415.png)
![2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B2405416.png)

